

Navigating the Potential of Anilinomethanesulfonic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -Hydroxy-4-methylbenzenesulfonamide
Cat. No.:	B178281

[Get Quote](#)

An in-depth exploration of the synthesis, properties, and potential applications of anilinomethanesulfonic acid ($C_7H_9NO_3S$) for researchers, scientists, and drug development professionals.

The chemical formula $C_7H_9NO_3S$ represents a molecule with significant potential in the realm of medicinal chemistry, with its most prominent isomer being anilinomethanesulfonic acid.^{[1][2]} This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and prospective applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

Anilinomethanesulfonic acid is an organic compound that incorporates both an aniline and a methanesulfonic acid moiety. This unique structural combination imparts specific chemical characteristics that are of interest in medicinal chemistry. The presence of the acidic sulfonic acid group and the basic amino group suggests that the compound can exist as a zwitterion.

Table 1: Physicochemical Properties of Anilinomethanesulfonic Acid

Property	Value	Reference
IUPAC Name	anilinomethanesulfonic acid	PubChem CID 66894
Molecular Formula	C ₇ H ₉ NO ₃ S	PubChem CID 66894
Molecular Weight	187.22 g/mol	PubChem CID 66894
CAS Number	103-06-0	PubChem CID 66894

Spectroscopic data is crucial for the unambiguous identification and characterization of anilinomethanesulfonic acid. While a comprehensive public database of its spectra is not readily available, the expected spectral features can be inferred from its structure.

Table 2: Predicted Spectroscopic Data for Anilinomethanesulfonic Acid

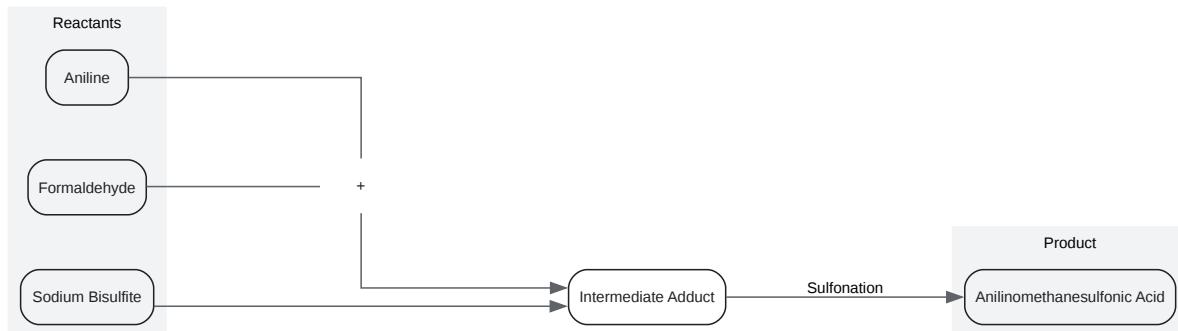
Spectroscopy	Predicted Features
¹ H NMR	Aromatic protons (phenyl ring), a singlet for the methylene protons, and a broad singlet for the amine proton.
¹³ C NMR	Aromatic carbons, a methylene carbon, and signals corresponding to the carbon atoms of the sulfonic acid group.
FTIR	Characteristic peaks for N-H stretching (amine), S=O stretching (sulfonic acid), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Anilinomethanesulfonic Acid: An Experimental Protocol

The synthesis of anilinomethanesulfonic acid can be achieved through the reaction of aniline with formaldehyde and sodium bisulfite. This reaction, a variation of the Strecker synthesis,

provides a straightforward route to this important building block.

Experimental Protocol: Synthesis of Anilinomethanesulfonic Acid


Materials:

- Aniline
- Formaldehyde (37% aqueous solution)
- Sodium bisulfite
- Hydrochloric acid
- Ethanol
- Distilled water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium bisulfite in distilled water.
- Cool the solution in an ice bath and slowly add formaldehyde solution while stirring.
- To this mixture, add aniline dropwise, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
- The precipitated product is collected by vacuum filtration and washed with cold ethanol.
- The crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield pure anilinomethanesulfonic acid.

Diagram 1: Synthesis of Anilinomethanesulfonic Acid

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of anilinomethanesulfonic acid.

Relevance and Applications in Drug Development

The aniline and sulfonamide moieties are prevalent in a wide range of pharmaceuticals, suggesting that anilinomethanesulfonic acid could serve as a valuable scaffold or building block in drug discovery.

The Aniline Moiety in Medicinal Chemistry

Aniline and its derivatives are common substructures in many approved drugs. However, the metabolism of anilines can sometimes lead to the formation of reactive metabolites, which can cause toxicity. The introduction of a sulfonic acid group, as in anilinomethanesulfonic acid, can significantly alter the pharmacokinetic and toxicological profile of the aniline core, potentially mitigating some of these liabilities by increasing water solubility and facilitating excretion.

The Sulfonamide Group as a Pharmacophore

The sulfonamide functional group is a well-established pharmacophore found in a diverse array of drugs, including antibacterial agents, diuretics, and anticonvulsants. The incorporation of a

sulfonamide-like moiety in anilinomethanesulfonic acid provides a handle for further chemical modification and the potential for interaction with various biological targets.

Diagram 2: Potential Workflow for Drug Discovery

[Click to download full resolution via product page](#)

Caption: A generalized workflow for utilizing anilinomethanesulfonic acid in drug discovery.

Future Perspectives and Conclusion

Anilinomethanesulfonic acid represents a chemical entity with untapped potential in the field of drug development. Its straightforward synthesis and the presence of two key pharmacophoric elements—the aniline and the sulfonic acid groups—make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further research into the biological activities of anilinomethanesulfonic acid and its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding for researchers and scientists to embark on such investigations, with the ultimate goal of developing new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminomethanesulfonic acid [webbook.nist.gov]
- 2. Aniline-2-sulfonic acid(88-21-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Potential of Anilinomethanesulfonic Acid in Drug Discovery: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178281#iupac-name-for-c7h9no3s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com